molecular formula C16H14FNO3 B4998975 3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid

3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid

Cat. No. B4998975
M. Wt: 287.28 g/mol
InChI Key: UOUVNSXQUUCFGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated benzoic acid derivatives, like "3-fluoro-2-[methyl(phenylacetyl)amino]benzoic acid," often involves strategic introduction of the fluorine atom into the benzoic acid framework. Techniques such as electrophilic fluorination, nucleophilic substitution, and the use of fluorine-containing reagents or precursors are common. For example, the synthesis of 2-fluoro phenylacetic acid derivatives, closely related to the target compound, can be achieved through fluorodeamination reactions using HF-pyridine mixtures, serving as a model for synthesizing similar fluorinated compounds (Hamman, Béguin, & Arnaud, 1991).

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acid compounds features a benzoic acid core with fluorine and additional substituents that influence the molecule's overall geometry and electronic distribution. Fluorine's presence affects the acidity of the benzoic acid moiety and can impact the molecule's conformation due to its electronegativity. Detailed structure-activity relationships can be explored through computational chemistry and NMR spectroscopy, offering insights into how substitutions at the benzoic acid core alter the compound's properties (Ghauri et al., 1992).

Chemical Reactions and Properties

Fluorinated benzoic acid derivatives participate in various chemical reactions, leveraging the reactive sites on the benzoic acid ring and the fluorine atom. These compounds can undergo nucleophilic substitution, decarboxylation, and reactions with amines and alcohols to form amides and esters, respectively. The presence of fluorine often influences the reactivity and selectivity of these transformations, making them valuable intermediates in organic synthesis (Chen & Sorensen, 2018).

Physical Properties Analysis

The physical properties of "this compound" and similar compounds, such as solubility, melting point, and crystalline structure, are significantly influenced by the fluorine atom. Fluorine's electronegativity and its impact on hydrogen bonding can alter solubility patterns and crystallization behavior. X-ray crystallography provides detailed insights into the crystalline structures of these compounds, revealing the influence of fluorine on molecular packing and stability (Huang et al., 2021).

properties

IUPAC Name

3-fluoro-2-[methyl-(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(14(19)10-11-6-3-2-4-7-11)15-12(16(20)21)8-5-9-13(15)17/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUVNSXQUUCFGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=C1F)C(=O)O)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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